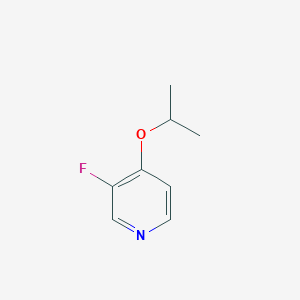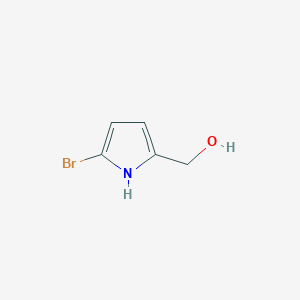
2-Bromo-3-(tert-butyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(tert-butyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It features a bromine atom at the second position and a tert-butyl group at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(tert-butyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(tert-butyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-3-(tert-butyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are employed under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Pyridine derivatives with altered oxidation states.
科学的研究の応用
2-Bromo-3-(tert-butyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3-(tert-butyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
2-Bromo-3-(tert-butyl)pyridine can be compared with other halogenated pyridines, such as:
- 2-Chloro-3-(tert-butyl)pyridine
- 2-Iodo-3-(tert-butyl)pyridine
- 2-Bromo-4-(tert-butyl)pyridine
These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms or substitution patterns can influence the compound’s chemical behavior and suitability for specific reactions.
特性
CAS番号 |
1211521-35-5 |
|---|---|
分子式 |
C9H12BrN |
分子量 |
214.10 g/mol |
IUPAC名 |
2-bromo-3-tert-butylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3 |
InChIキー |
GNKSIAKAPOWLMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(N=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)



![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)







